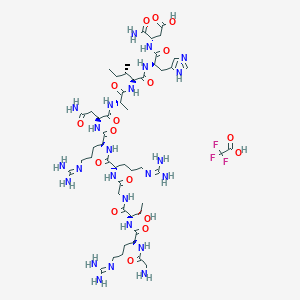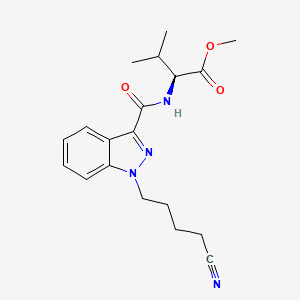![molecular formula C21H35Li3N7O17P3S B10855535 trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme A (lithium salt hydrate) is a derivative of coenzyme A, a vital coenzyme in various biochemical reactions. Coenzyme A plays a crucial role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. It is essential for the metabolism of carbohydrates, proteins, and lipids, making it a key molecule in cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coenzyme A (lithium salt hydrate) is synthesized from pantothenic acid (vitamin B5) through a multi-step process. The synthesis involves the following steps:
Phosphorylation of Pantothenic Acid: Pantothenic acid is phosphorylated by pantothenate kinase to form 4’-phosphopantothenate.
Formation of 4’-Phosphopantetheine: 4’-Phosphopantothenate is then coupled with cysteine to form 4’-phosphopantetheine.
Formation of Dephospho-Coenzyme A: 4’-Phosphopantetheine is adenylated to form dephospho-coenzyme A.
Formation of Coenzyme A: Finally, dephospho-coenzyme A is phosphorylated to form coenzyme A.
The lithium salt hydrate form is obtained by neutralizing coenzyme A with lithium hydroxide and crystallizing the product .
Industrial Production Methods
Industrial production of coenzyme A (lithium salt hydrate) involves microbial fermentation using genetically engineered bacteria. The bacteria are engineered to overproduce the enzymes required for coenzyme A biosynthesis. The fermentation broth is then processed to extract and purify coenzyme A, which is subsequently converted to its lithium salt hydrate form .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A (lithium salt hydrate) undergoes various types of chemical reactions, including:
Acylation: Coenzyme A acts as an acyl group carrier in acylation reactions.
Oxidation-Reduction: It participates in redox reactions, particularly in the citric acid cycle.
Thioester Formation: Coenzyme A forms thioesters with carboxylic acids, which are crucial intermediates in metabolic pathways.
Common Reagents and Conditions
Acylation: Common reagents include acyl chlorides and anhydrides. The reactions are typically carried out under mild conditions.
Oxidation-Reduction: Common reagents include NADH, NADPH, and FADH2. These reactions occur under physiological conditions.
Thioester Formation: Carboxylic acids and coenzyme A react under enzymatic catalysis to form thioesters.
Major Products
Acetyl-Coenzyme A: Formed from the reaction of coenzyme A with acetic acid.
Succinyl-Coenzyme A: Formed from the reaction of coenzyme A with succinic acid.
Malonyl-Coenzyme A: Formed from the reaction of coenzyme A with malonic acid.
Scientific Research Applications
Coenzyme A (lithium salt hydrate) has numerous scientific research applications, including:
Biochemistry: Used to study metabolic pathways and enzyme mechanisms.
Molecular Biology: Utilized in the study of gene expression and regulation.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industrial Biotechnology: Employed in the production of biofuels and bioplastics through metabolic engineering.
Mechanism of Action
Coenzyme A (lithium salt hydrate) functions as a coenzyme by forming thioester bonds with carboxylic acids. This allows it to act as an acyl group carrier in various biochemical reactions. The molecular targets of coenzyme A include enzymes involved in the citric acid cycle, fatty acid synthesis, and amino acid metabolism. The pathways involved include the citric acid cycle, fatty acid oxidation, and the synthesis of acetyl-coenzyme A .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Coenzyme A: A derivative of coenzyme A involved in the citric acid cycle and fatty acid synthesis.
Succinyl-Coenzyme A: A derivative involved in the citric acid cycle and heme synthesis.
Malonyl-Coenzyme A: A derivative involved in fatty acid synthesis.
Uniqueness
Coenzyme A (lithium salt hydrate) is unique due to its lithium salt form, which enhances its stability and solubility. This makes it particularly useful in biochemical and industrial applications where stability and solubility are critical .
Properties
Molecular Formula |
C21H35Li3N7O17P3S |
|---|---|
Molecular Weight |
803.4 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate |
InChI |
InChI=1S/C21H36N7O16P3S.3Li.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;1H2/q;3*+1;/p-3/t11-,14-,15-,16+,20-;;;;/m1..../s1 |
InChI Key |
KIISZBZVEZIWHJ-KHTYWAKVSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O.O |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


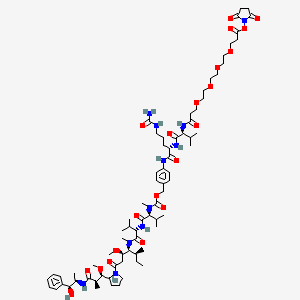
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
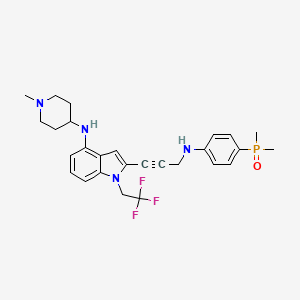
![5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
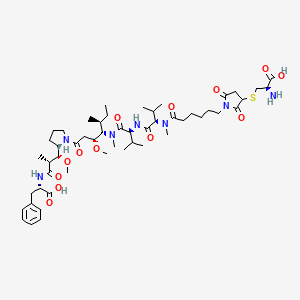
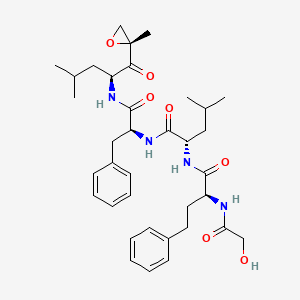
![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)
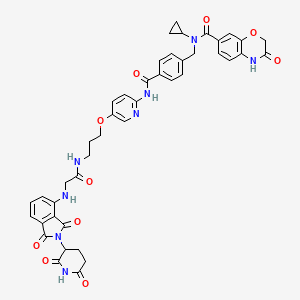
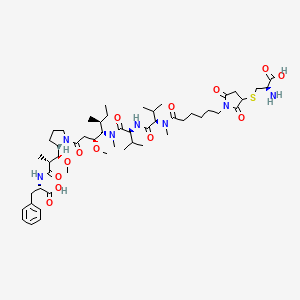
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
